Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol: A Technical Guide
Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol: A Technical Guide
Introduction
4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the fluorine atom, hydroxyl group, and methyl substituents on the phenyl ring, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological interactions.
This technical guide provides a detailed overview of the spectroscopic data for 4-Fluoro-2,6-dimethylphenol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and aims to provide researchers, scientists, and drug development professionals with a comprehensive reference for this compound.
Molecular Structure and Key Features
The molecular structure of 4-Fluoro-2,6-dimethylphenol forms the basis for interpreting its spectroscopic data. The key structural elements to consider are:
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Aromatic Ring: A benzene ring substituted with a hydroxyl group, a fluorine atom, and two methyl groups.
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Hydroxyl Group (-OH): This functional group is expected to show a characteristic proton signal in ¹H NMR and a distinct stretching vibration in the IR spectrum.
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Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will lead to characteristic couplings in both ¹H and ¹³C NMR spectra.
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Methyl Groups (-CH₃): Two equivalent methyl groups are present, which will give rise to a single, intense signal in the ¹H NMR spectrum.
Caption: Molecular structure of 4-Fluoro-2,6-dimethylphenol.
Spectroscopic Data and Interpretation
A comprehensive search of publicly available spectroscopic databases and scientific literature was conducted to obtain the NMR, IR, and MS data for 4-Fluoro-2,6-dimethylphenol.
Important Note: Despite an exhaustive search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 4-Fluoro-2,6-dimethylphenol could not be located in publicly accessible databases such as the Spectral Database for Organic Compounds (SDBS) or in the surveyed scientific literature. The following sections are therefore based on predicted and expected spectral characteristics derived from the known effects of the substituent groups on the phenol scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | Doublet (d) | 2H | H-3, H-5 (Aromatic) |
| ~4.5-5.5 | Singlet (s) | 1H | -OH |
| ~2.2 | Singlet (s) | 6H | 2 x -CH₃ |
Interpretation:
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Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a doublet due to coupling with the fluorine atom at position 4. The electron-donating effects of the hydroxyl and methyl groups, and the electron-withdrawing effect of the fluorine atom, will influence their exact chemical shift.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet.
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Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are equivalent and will therefore resonate as a single, sharp peak with an integration of 6H.
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (d, ¹JCF ≈ 240 Hz) | C-4 |
| ~148-152 | C-1 |
| ~128-132 (d, ³JCF ≈ 8 Hz) | C-3, C-5 |
| ~123-127 (d, ²JCF ≈ 20 Hz) | C-2, C-6 |
| ~16-20 | -CH₃ |
Interpretation:
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C-4 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
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C-1 (Carbon attached to Hydroxyl): This carbon will also be deshielded due to the attached oxygen atom.
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C-3, C-5: These carbons will show a smaller three-bond coupling (³JCF) to the fluorine atom.
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C-2, C-6: These carbons, ortho to the fluorine, will exhibit a two-bond coupling (²JCF).
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Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1470 | Strong | Aromatic C=C stretch |
| ~1260-1000 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch |
Interpretation:
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O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
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C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
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C=C Stretch: The aromatic ring will show characteristic stretching vibrations around 1600 and 1470 cm⁻¹.
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C-F Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, is indicative of the C-F bond.
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C-O Stretch: The C-O stretching vibration of the phenol will also appear in the fingerprint region, around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data:
| m/z | Interpretation |
| 140 | Molecular ion (M⁺) |
| 125 | [M - CH₃]⁺ |
| 97 | [M - CH₃ - CO]⁺ |
Interpretation:
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Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of 4-Fluoro-2,6-dimethylphenol (140.15 g/mol ).
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Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group to form a stable benzylic cation ([M - CH₃]⁺ at m/z 125). Subsequent loss of carbon monoxide (CO) from the phenoxy radical cation is also a plausible fragmentation pathway.
Experimental Protocols
While specific experimental data for 4-Fluoro-2,6-dimethylphenol is not available, the following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a similar organic compound.
NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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¹H NMR Acquisition:
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Tune and shim the instrument.
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Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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IR Data Acquisition
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Sample Preparation:
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Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
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Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment or the pure solvent.
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Record the sample spectrum.
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The instrument software will automatically subtract the background to produce the final spectrum.
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MS Data Acquisition
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
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Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
Due to the lack of specific literature providing the spectroscopic data for 4-Fluoro-2,6-dimethylphenol, this section cannot be populated with direct references for the data. The principles of spectroscopic interpretation are based on standard organic chemistry and spectroscopy textbooks.
